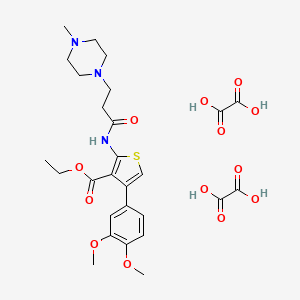![molecular formula C19H21ClFN3O2 B2929388 2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide CAS No. 1788676-80-1](/img/structure/B2929388.png)
2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H21ClFN3O2 and its molecular weight is 377.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Fluorinated pyrazoles, such as 2-chloro-N-[(1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl]-4-fluorobenzamide, are of significant interest as building blocks in medicinal chemistry. These compounds can be synthesized through monofluorination and condensation processes, allowing further functionalization for various applications (Surmont et al., 2011).
Potential Therapeutic Applications
- Novel fluoro-substituted benzo[b]pyrans, structurally related to the compound , have demonstrated anti-lung cancer activity. These compounds, upon synthesis and modification, have shown potential as anticancer agents in human cancer cell lines (Hammam et al., 2005).
Catalytic and Synthesis Applications
- The compound's related derivatives, such as pyrano[2,3-c]pyrazoles, are used in chemical synthesis. Nano α-Al2O3 supported ammonium dihydrogen phosphate catalysts have been employed for the efficient synthesis of these derivatives, highlighting their potential in synthetic organic chemistry (Maleki & Ashrafi, 2014).
Antipsychotic Research
- Analogous compounds have been evaluated for their antipsychotic properties. Studies show that certain derivatives reduce spontaneous locomotion in animal models without interacting with dopamine receptors, suggesting a unique pathway for antipsychotic activity (Wise et al., 1987).
Anti-Inflammatory and Analgesic Research
- Similar compounds with pyrazole derivatives have exhibited significant anti-inflammatory and analgesic activities in preclinical models. This suggests potential applications in developing new therapeutic agents for treating inflammation and pain (Abdulla et al., 2014).
Aurora Kinase Inhibition for Cancer Treatment
- Derivatives structurally related to the compound have been explored as Aurora kinase inhibitors, which may be useful in cancer treatment. These inhibitors are designed to target specific cancer pathways (ヘンリー,ジェームズ, 2006).
Crystal Structures and Adsorption Properties
- Studies on crystal structures and adsorption properties of related compounds have been conducted. This research is crucial for understanding the material properties and potential applications in areas like sensor technology and material science (Takahashi et al., 2014).
Phytotoxic and Herbicidal Activity
- Some derivatives exhibit phytotoxic and herbicidal activities, suggesting potential use in agricultural applications for controlling unwanted plant growth (Masi et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O2/c20-16-9-12(21)5-6-14(16)19(25)22-10-17-15-11-26-8-7-18(15)24(23-17)13-3-1-2-4-13/h5-6,9,13H,1-4,7-8,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUPGAUWMJVNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyethyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2929309.png)
![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)




![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)

![7-((4-bromobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2929325.png)
![2,5-dimethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2929326.png)
